molecular formula C18H18ClNO3S B12412554 Zotepine N,S-Dioxide-d6

Zotepine N,S-Dioxide-d6

Cat. No.: B12412554
M. Wt: 369.9 g/mol
InChI Key: YPJXYUPHDFUQDS-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Zotepine N,S-Dioxide-d6 (C₁₈H₁₂D₆ClNO₃S; molecular weight: 369.9 g/mol) is a deuterium-labeled analog of Zotepine N,S-Dioxide, a metabolite of the atypical antipsychotic drug Zotepine . Zotepine is clinically used to treat schizophrenia and bipolar mania, functioning as a dopamine (D1/D2) and serotonin receptor antagonist . The deuterated form, this compound, replaces six hydrogen atoms with deuterium at unspecified positions, enhancing its utility as an internal standard in mass spectrometry (LC-MS) for pharmacokinetic and metabolic studies .

Properties

Molecular Formula

C18H18ClNO3S

Molecular Weight

369.9 g/mol

IUPAC Name

2-(3-chloro-11-oxobenzo[b][1]benzothiepin-5-yl)oxy-N,N-bis(trideuteriomethyl)ethanamine oxide

InChI

InChI=1S/C18H18ClNO3S/c1-20(2,21)9-10-23-16-11-13-5-3-4-6-17(13)24(22)18-8-7-14(19)12-15(16)18/h3-8,11-12H,9-10H2,1-2H3/i1D3,2D3

InChI Key

YPJXYUPHDFUQDS-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])[N+](CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)(C([2H])([2H])[2H])[O-]

Canonical SMILES

C[N+](C)(CCOC1=CC2=CC=CC=C2S(=O)C3=C1C=C(C=C3)Cl)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Zotepine N,S-Dioxide-d6 involves the introduction of deuterium atoms into the Zotepine molecule. This can be achieved through various methods, including catalytic hydrogenation in the presence of deuterium gas or the use of deuterated reagents in the synthesis process. The reaction conditions typically involve controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to handle deuterium gas and maintain the required reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

Zotepine N,S-Dioxide-d6 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various metabolites.

    Reduction: Reduction reactions can convert the compound back to its original form or other reduced states.

    Substitution: Substitution reactions can occur at various positions on the molecule, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products

The major products formed from these reactions include various oxidized and reduced forms of this compound, as well as substituted derivatives that can be used for further research and development.

Scientific Research Applications

Zotepine N,S-Dioxide-d6 has several scientific research applications, including:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Zotepine in the body.

    Metabolic Pathways: Investigating the metabolic pathways and identifying the metabolites formed.

    Drug Development: Developing new derivatives and analogs for potential therapeutic use.

    Biological Studies: Understanding the interaction of Zotepine with various biological targets, including receptors and enzymes.

    Industrial Applications: Using the compound in the development of new pharmaceuticals and chemical processes.

Mechanism of Action

Zotepine N,S-Dioxide-d6 exerts its effects primarily through its interaction with dopamine and serotonin receptors. It acts as a dopamine antagonist with high affinity for D1 and D2 receptors, as well as several serotonin receptors, including 5-HT2a, 5-HT2c, 5-HT6, and 5-HT7 . The compound also inhibits the reuptake of noradrenaline and has serotonergic activity, contributing to its overall pharmacological profile.

Comparison with Similar Compounds

Table 1: Structural Comparison of Deuterated Zotepine Derivatives

Compound Name Molecular Formula Oxidation Sites Key Features
This compound C₁₈H₁₂D₆ClNO₃S N, S Doubly oxidized; deuterated at six sites
Zotepine S-Oxide-d6 C₁₈H₁₂D₆ClNO₂S S Single sulfur oxidation
Zotepine N-Oxide-d6 C₁₈H₁₂D₆ClNO₂S N Single nitrogen oxidation
Zotepine-d6 C₁₈H₁₂D₆ClNOS None Non-oxidized parent analog

Source: BioOrganics product catalog

The N,S-Dioxide-d6 variant is distinguished by dual oxidation at nitrogen and sulfur atoms, altering its polarity and fragmentation patterns in analytical workflows compared to singly oxidized or non-oxidized analogs .

Metabolic Pathway and Stability

Zotepine undergoes extensive hepatic metabolism via CYP1A2 and CYP3A4, producing active (e.g., Norzotepine) and inactive metabolites (e.g., Zotepine N-Oxide, S-Oxide, and N,S-Dioxide) . Deuterium labeling in N,S-Dioxide-d6 reduces metabolic degradation (kinetic isotope effect), enhancing its stability in tracer studies . In contrast, non-deuterated Zotepine N,S-Dioxide is rapidly cleared, making the deuterated form superior for long-duration pharmacokinetic assays .

Pharmacological Context of Parent Drug

While this compound itself lacks therapeutic activity, its parent drug, Zotepine, demonstrates efficacy comparable to typical (e.g., haloperidol) and atypical (e.g., risperidone) antipsychotics in reducing schizophrenia symptoms . However, Zotepine’s propensity for metabolic conversion to N,S-Dioxide underscores the importance of deuterated analogs in studying its pharmacokinetic profile .

Research Findings and Data

Key Studies Highlighting Analytical Utility:

  • Bioavailability Studies: Deuterated Zotepine metabolites enabled precise tracking of Zotepine absorption in solid lipid nanoparticle formulations, revealing a 2.3-fold increase in oral bioavailability compared to conventional tablets .
  • Metabolic Profiling: LC-MS analyses using this compound identified CYP3A4 as the dominant enzyme in Zotepine’s N-oxidation, clarifying drug-drug interaction risks .

Q & A

Basic: What analytical techniques are recommended for characterizing Zotepine N,S-Dioxide-d6's structural integrity and purity?

Answer:
To confirm structural integrity, use nuclear magnetic resonance (NMR) spectroscopy, including ¹H, ¹³C, and ²H NMR, to verify deuteration sites and molecular conformation. High-resolution mass spectrometry (HRMS) ensures accurate molecular weight determination. For purity assessment, employ reverse-phase HPLC with UV detection. Differential scanning calorimetry (DSC) and X-ray diffraction (XRD) are critical to evaluate crystallinity, as amorphous forms (common in lipid nanoparticle formulations) directly impact solubility and bioavailability .

Basic: How is this compound typically employed in pharmacokinetic (PK) studies?

Answer:
As a deuterated internal standard, this compound is used in liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify non-deuterated zotepine via isotopic dilution. This method minimizes matrix effects and improves quantification accuracy by matching the physicochemical properties of the analyte and internal standard. Preclinical PK studies in male Wistar rats have demonstrated its utility in calculating parameters like AUC and Cmax for bioavailability comparisons .

Advanced: How can researchers resolve contradictions in bioavailability data for this compound across studies?

Answer:
Contradictions may arise from variations in formulation (e.g., solid lipid nanoparticles vs. coarse suspensions), analytical protocols, or model systems. To address this:

  • Conduct sensitivity analyses to isolate variables (e.g., particle size, PDI, zeta potential).
  • Replicate studies under standardized conditions (e.g., in vitro release over 48 hours, ex vivo permeation using intestinal tissues).
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study design rigor and relevance to schizophrenia research .

Advanced: What methodologies optimize the oral bioavailability of this compound in preclinical models?

Answer:
Optimization involves:

  • Formulation design: Develop solid lipid nanoparticles (SLNs) with a particle size of ~100 nm, PDI <0.2, and zeta potential of ~-30 mV to enhance intestinal permeation.
  • In vitro characterization: Use dialysis-based release studies (82.9% release over 48 hours) and ex vivo permeation assays (19.6% permeation) to guide formulation adjustments.
  • Crystallinity analysis: Confirm conversion to an amorphous state via DSC and XRD, which improves dissolution kinetics .

Advanced: How can researchers assess the metabolic stability of this compound compared to its non-deuterated analog?

Answer:

  • Comparative metabolism studies: Incubate both deuterated and non-deuterated forms with hepatocytes or liver microsomes.
  • LC-HRMS analysis: Track deuterium retention in metabolites to evaluate isotope effects on metabolic pathways (e.g., cytochrome P450-mediated oxidation).
  • PK modeling: Correlate metabolic stability with in vivo half-life and clearance rates in rodent models .

Advanced: What experimental designs are suitable for evaluating this compound's role in schizophrenia-related mechanistic studies?

Answer:

  • In vivo models: Use rodent models with induced cognitive impairment or amygdala dysfunction to mirror schizophrenia pathology.
  • Biomarker analysis: Quantify CSPG expression in astrocytes (linked to synaptic disruption in schizophrenia) via immunohistochemistry.
  • Control comparisons: Include bipolar disorder models to validate specificity of findings, as done in prior neurochemical studies .

Advanced: How should researchers address batch-to-batch variability in deuterated Zotepine synthesis?

Answer:

  • Quality control: Implement strict NMR and HRMS protocols for each batch to confirm deuteration efficiency (>98%) and purity (>99%).
  • Stability testing: Monitor degradation under accelerated storage conditions (e.g., 40°C/75% RH) to establish shelf-life criteria.
  • Collaborative validation: Share samples with independent labs for cross-verification using standardized analytical workflows .

Basic: What safety protocols are recommended for handling this compound in laboratory settings?

Answer:

  • Personal protective equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Work in a fume hood to avoid inhalation of fine particles.
  • Waste disposal: Follow hazardous waste guidelines for deuterated compounds, as outlined in safety data sheets (SDS) for structurally similar reagents (e.g., N,N-dimethylformamide-d7) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.